molecular formula C44H64O18 B15139451 22-Beta-Acetoxyglycyrrhizin CAS No. 938042-17-2

22-Beta-Acetoxyglycyrrhizin

Cat. No.: B15139451
CAS No.: 938042-17-2
M. Wt: 881.0 g/mol
InChI Key: OBFDSOYVKVRFGY-AZFCQWTHSA-N
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Description

Contextualization within the Oleanane-Type Triterpene Saponin (B1150181) Class

Oleanane-type triterpene saponins (B1172615) are characterized by a pentacyclic triterpenoid (B12794562) aglycone skeleton, specifically the oleanane (B1240867) framework, linked to one or more sugar chains. philadelphia.edu.jonih.gov These compounds are a significant subclass of saponins, which are glycosides known for their soap-like foaming properties. The structural diversity within this class arises from variations in the aglycone's oxidation pattern and the composition and linkage of the sugar moieties.

ACETOXYGLYCYRRHIZIN, 22beta- fits within this class as it possesses the characteristic oleanane core. Its structure is closely related to glycyrrhizin (B1671929), the primary sweet-tasting and biologically active compound in licorice root. philadelphia.edu.joglobalresearchonline.net The key distinguishing feature of ACETOXYGLYCYRRHIZIN, 22beta- is the presence of an acetoxy group at the C-22β position of the oleanane skeleton. This seemingly minor structural modification can significantly influence the compound's physicochemical properties and biological activities.

The table below provides a brief overview of the classification of ACETOXYGLYCYRRHIZIN, 22beta-.

Classification Description
Class Triterpene Saponin
Subclass Oleanane-Type
Core Structure Pentacyclic Triterpenoid (Oleanane)
Key Functional Group 22β-acetoxy group

Overview of its Discovery and Initial Characterization in Phytochemical Investigations

The discovery and characterization of ACETOXYGLYCYRRHIZIN, 22beta- are intrinsically linked to the extensive phytochemical analysis of the Glycyrrhiza genus, which includes species like Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata. tandfonline.comnih.govnih.gov These plants have a long history of use in traditional medicine, prompting modern scientific investigations into their chemical constituents. globalresearchonline.netnih.gov

Initial phytochemical studies on licorice root led to the isolation and identification of its major components, such as glycyrrhizin. researchgate.net As analytical techniques advanced, researchers were able to isolate and elucidate the structures of less abundant but structurally related saponins. ACETOXYGLYCYRRHIZIN, 22beta- was identified as a naturally occurring triterpene glucuronide within the roots of Glycyrrhiza species. tandfonline.commedchemexpress.com

The characterization of this compound involved a combination of spectroscopic methods. Techniques such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and various Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D-NMR and 2D-NMR (like COSY, HSQC, and HMBC), were instrumental in determining its precise chemical structure. nih.govresearchgate.net These analyses confirmed the oleanane backbone, the position of the acetoxy group, and the nature and attachment points of the sugar chains.

The isolation process typically involves the extraction of the plant material, followed by various chromatographic techniques to separate the complex mixture of phytochemicals. researchgate.netslideshare.net The table below summarizes the key milestones in the discovery and characterization of ACETOXYGLYCYRRHIZIN, 22beta-.

Milestone Description
Source Identification Isolated from the roots of Glycyrrhiza species, including G. uralensis and G. inflata. nih.govresearchgate.net
Structural Elucidation Characterized using spectroscopic methods such as MS, IR, and NMR. nih.govresearchgate.net
Classification Identified as an oleanane-type triterpene glucuronide. tandfonline.commedchemexpress.com

Properties

CAS No.

938042-17-2

Molecular Formula

C44H64O18

Molecular Weight

881.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C44H64O18/c1-18(45)58-24-17-40(4,38(56)57)16-20-19-15-21(46)33-42(6)11-10-23(39(2,3)22(42)9-12-44(33,8)43(19,7)14-13-41(20,24)5)59-37-32(28(50)27(49)31(61-37)35(54)55)62-36-29(51)25(47)26(48)30(60-36)34(52)53/h15,20,22-33,36-37,47-51H,9-14,16-17H2,1-8H3,(H,52,53)(H,54,55)(H,56,57)/t20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,36-,37+,40+,41+,42-,43+,44+/m0/s1

InChI Key

OBFDSOYVKVRFGY-AZFCQWTHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@](C[C@@H]2[C@]1(CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O

Canonical SMILES

CC(=O)OC1CC(CC2C1(CCC3(C2=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O

Origin of Product

United States

Isolation and Botanical Origin

Isolation from Glycyrrhiza inflata Roots

Current phytochemical literature does not provide extensive documentation on the isolation of 22β-Acetoxyglycyrrhizin specifically from the roots of Glycyrrhiza inflata. While G. inflata is one of the three officially recognized species of licorice in the Chinese Pharmacopoeia and is known to contain a variety of bioactive compounds, including triterpene saponins (B1172615) and flavonoids, the presence of 22β-Acetoxyglycyrrhizin is not as clearly established as in other Glycyrrhiza species. bohrium.com A comprehensive review of triterpene saponins in the three main Glycyrrhiza species identified only 13 from G. inflata, compared to 50 from G. uralensis. mdpi.com This suggests a different characteristic chemical profile for G. inflata.

Isolation from Glycyrrhiza uralensis Roots

Glycyrrhiza uralensis Fisch., also known as Chinese licorice, is a well-documented botanical source of 22β-Acetoxyglycyrrhizin. A comprehensive phytochemical investigation aimed at identifying the effective components of licorice successfully isolated and identified 122 compounds from the roots and rhizomes of G. uralensis, which included 22β-acetoxyglycyrrhizin. This research underscores the role of G. uralensis as a primary source for this particular saponin (B1150181).

The general process for isolating compounds from G. uralensis roots involves extraction with a solvent such as methanol (B129727). The resulting crude extract is then suspended in water and partitioned with other solvents like dichloromethane and ethyl acetate to separate compounds based on their polarity. Further purification is typically achieved through various chromatographic techniques to yield the pure compound.

Occurrence in Traditional Chinese Medicine Botanical Preparations

Data on Botanical Sources

Glycyrrhiza SpeciesDocumented Presence of 22β-AcetoxyglycyrrhizinKey Findings
Glycyrrhiza inflata (Bat.)Not well-documentedFewer triterpene saponins have been identified in this species compared to others. mdpi.com
Glycyrrhiza uralensis (Fisch.)ConfirmedSuccessfully isolated and identified from the roots and rhizomes.
Glycyrrhiza glabra (L.)Not documentedExtensive phytochemical studies have not reported its presence. mdpi.comacs.orgresearchgate.net

Structural Elucidation and Spectroscopic Characterization

Application of Advanced Spectroscopic Techniques for Structure Determination

The definitive structure of 22β-acetoxyglycyrrhizin was established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy. These techniques provide complementary information regarding the carbon skeleton, functional groups, and stereochemical arrangement of the molecule.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 22β-acetoxyglycyrrhizin, a comprehensive analysis of ¹H-NMR, ¹³C-NMR, and various 2D-NMR spectra was essential to assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.

The ¹H-NMR spectrum of 22β-acetoxyglycyrrhizin displays characteristic signals for a triterpenoid (B12794562) saponin (B1150181). Key signals include those for the anomeric protons of the two glucuronic acid moieties, a singlet for the C-12 olefinic proton, and singlets for the eight methyl groups of the aglycone. The presence of an acetyl group is confirmed by a sharp singlet in the upfield region.

The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. The spectrum shows signals for the carbonyl carbons of the carboxylic acids and the ester, the olefinic carbons of the enone system in ring C, and the anomeric carbons of the sugar units. The chemical shifts of the carbons in the aglycone are consistent with an oleanane-type triterpene skeleton.

Table 1: ¹H-NMR Data for 22β-Acetoxyglycyrrhizin (500 MHz, C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
125.79s
225.51d3.5
1'-anomeric4.93d7.5
1''-anomeric5.33d7.8
Acetyl-CH₃2.05s
231.39s
241.00s
251.21s
261.25s
271.48s
281.15s
291.18s
301.23s

Table 2: ¹³C-NMR Data for 22β-Acetoxyglycyrrhizin (125 MHz, C₅D₅N)

PositionδC (ppm)PositionδC (ppm)
139.21'104.5
226.52'83.5
389.13'76.5
439.84'71.8
555.45'77.9
617.76'176.2
732.91''105.1
843.52''75.1
961.93''76.8
1037.04''72.5
11200.15''77.2
12128.86''176.4
13169.5Acetyl C=O170.1
1445.6Acetyl CH₃21.1
1526.72328.3
1626.32416.7
1748.52516.5
1841.52617.5
1944.22723.5
2041.22828.5
2137.82928.6
2270.930176.9

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to establish the proton-proton coupling networks within the individual spin systems of the aglycone and the sugar moieties. This allowed for the tracing of the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom. This experiment was fundamental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This was instrumental in connecting the different spin systems and in establishing the linkages between the aglycone and the sugar units, as well as the position of the acetyl group. For instance, a key HMBC correlation was observed between the anomeric proton of the first glucuronic acid (H-1') and the C-3 carbon of the aglycone, confirming the point of glycosylation. Similarly, a correlation between the anomeric proton of the second glucuronic acid (H-1'') and the C-2' carbon of the first sugar established the 1→2 glycosidic linkage. A correlation from the H-22 proton to the carbonyl carbon of the acetyl group confirmed its location.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment provides information about the spatial proximity of protons. This was vital for determining the stereochemistry of the molecule. For example, the observation of a ROESY correlation between H-18 and the methyl protons at C-29, and the absence of a correlation with the C-30 methyl group, helped to define the stereochemistry at the C-18 and C-20 positions. The β-orientation of the acetoxy group at C-22 was determined by key ROESY correlations. mdpi.com

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of 22β-acetoxyglycyrrhizin. The analysis provided a molecular formula of C₄₄H₆₂O₁₈. nih.gov The mass spectrum typically shows a prominent ion corresponding to the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺, depending on the ionization mode. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information, such as the sequential loss of the sugar units and the acetyl group, which corroborates the structure determined by NMR.

UV Spectroscopy: The UV spectrum of 22β-acetoxyglycyrrhizin in methanol (B129727) typically shows a strong absorption maximum (λmax) around 250 nm. This absorption is characteristic of the α,β-unsaturated ketone system present in ring C of the oleanane (B1240867) skeleton.

IR Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are observed for hydroxyl groups (a broad band around 3400 cm⁻¹), ester and carboxylic acid carbonyl groups (strong absorptions in the range of 1730-1690 cm⁻¹), the α,β-unsaturated ketone carbonyl (around 1660 cm⁻¹), and C-O stretching vibrations (in the region of 1250-1000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereochemical Assignment Methodologies

The relative and absolute stereochemistry of 22β-acetoxyglycyrrhizin was determined using a combination of techniques. The coupling constants of the anomeric protons in the ¹H-NMR spectrum, along with ROESY data, confirmed the β-configuration of the glycosidic linkages. The stereochemistry of the aglycone, including the orientation of the acetoxy group at C-22, was primarily established through detailed analysis of the ROESY spectrum, which reveals through-space interactions between protons. mdpi.com The stereochemical assignments were further supported by comparing the NMR data with those of known related compounds, such as glycyrrhizin (B1671929).

Pharmacological Activities Preclinical and in Vitro Investigations

Antiviral Activity Research

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) In Vitro

No specific studies investigating the in vitro inhibitory effects of 22beta-Acetoxyglycyrrhizin on Human Immunodeficiency Virus Type 1 (HIV-1) have been found. Research on related compounds, such as glycyrrhizin (B1671929) and its other derivatives, has shown some anti-HIV activity, but these findings cannot be directly attributed to 22beta-Acetoxyglycyrrhizin. nih.gov

Hepatoprotective Activity Studies

Protection of Primary Rat Hepatocytes from D-Galactosamine-Induced Injury

No studies were identified that specifically examined the protective effects of 22beta-Acetoxyglycyrrhizin on primary rat hepatocytes against D-galactosamine-induced injury. While the parent compound, glycyrrhizin, has demonstrated hepatoprotective properties in various models, this specific derivative remains uninvestigated in this context. nih.govnih.gov

Modulation of Liver Enzyme Levels in Preclinical Models

There is a lack of preclinical studies reporting on the modulation of liver enzyme levels by 22beta-Acetoxyglycyrrhizin.

Enzyme Inhibition Investigations

No dedicated research on the enzyme inhibition properties of 22beta-Acetoxyglycyrrhizin could be located.

Inhibition of Phospholipase A2 (PLA2)

Preclinical and in vitro investigations have explored the inhibitory effects of glycyrrhizin and its derivatives on phospholipase A2 (PLA2), an enzyme pivotal in the inflammatory cascade through its role in the arachidonic acid pathway. While direct studies on 22β-Acetoxyglycyrrhizin are not extensively documented in publicly available literature, research on closely related analogs provides significant insights into the potential PLA2 inhibitory activity of this compound class.

Glycyrrhizin has been identified as an inhibitor of PLA2. nih.govscispace.com Studies have demonstrated that glycyrrhizin can suppress the PLA2-induced release of carboxyfluorescein from liposomes, indicating a direct or indirect interference with the enzyme's catalytic activity. nih.govscispace.com This inhibitory action is concentration-dependent. nih.govscispace.com The mechanism is thought to be partly due to alterations in the physical state of the substrate membrane. nih.govscispace.com

Furthermore, research on secretory type IIA phospholipase A2 (sPLA2-IIA), a key inflammatory mediator found in synovial fluid of rheumatoid arthritis patients, has shown that it is a glycyrrhizin-binding protein. nih.gov The activity of purified sPLA2-IIA was dose-dependently inhibited by glycyrrhetinic acid, the aglycone of glycyrrhizin, and another glycyrrhetinic acid derivative (oGA). nih.gov Notably, the enzyme was more sensitive to inhibition by glycyrrhetinic acid than by glycyrrhizin itself. nih.gov

Additional investigations have revealed that glycyrrhizin can also inhibit acid phospholipase A2, which is associated with lysosomal membranes. nih.gov By inhibiting this enzyme, glycyrrhizin contributes to the stabilization of lysosomes. nih.gov

The collective findings for glycyrrhizin and its derivatives suggest a consistent inhibitory action against various forms of phospholipase A2. This activity is a key component of their anti-inflammatory profile. Given that 22β-Acetoxyglycyrrhizin shares the same fundamental triterpenoid (B12794562) backbone, it is plausible that it exhibits similar PLA2 inhibitory properties.

Inhibitory Activity of Glycyrrhizin and its Derivatives on Phospholipase A2

Compound/DerivativeEnzyme Source/Assay SystemObserved EffectReference
GlycyrrhizinPLA2-induced carboxyfluorescein release from DPPC liposomesInhibition of release nih.govscispace.com
GlycyrrhizinCollagen-induced platelet aggregation (indirect PLA2 involvement)Inhibition nih.govscispace.com
Glycyrrhetinic acidPurified human sPLA2-IIADose-dependent inhibition nih.gov
oGA (Glycyrrhetinic acid derivative)Purified human sPLA2-IIADose-dependent inhibition nih.gov
GlycyrrhizinRat liver lysosomal acid phospholipase A2Inhibition nih.gov

Mechanisms of Biological Action

Molecular Targets and Pathways in Antiviral Efficacy

Glycyrrhizin (B1671929) and its derivatives exert broad-spectrum antiviral effects through various mechanisms of action. nih.gov These include the inhibition of virus replication, direct inactivation of viruses, and modulation of inflammatory responses. nih.gov The primary metabolite of glycyrrhizin, 18β-glycyrrhetinic acid, is often more active than the parent compound. frontiersin.org

Derivatives of glycyrrhizic acid have demonstrated the ability to inhibit viral entry and replication. For instance, certain derivatives have been found to inhibit the replication of SARS-CoV. acs.orgresearchgate.net The introduction of specific chemical groups, such as 2-acetamido-β-d-glucopyranosylamine, into the glycyrrhizin structure has been shown to significantly increase its anti-SARS-CoV activity. acs.orgresearchgate.net Computational studies suggest that glycyrrhizic acid and its derivatives can bind to key viral proteins of SARS-CoV-2, such as the spike protein's receptor-binding domain and the Nsp7 protein, thereby interfering with viral function. nanobioletters.com The antiviral mechanisms are believed to involve the inhibition of viral adsorption and penetration into host cells. frontiersin.orgnih.gov

Furthermore, some glycyrrhizin derivatives have been shown to inhibit the high-mobility group box 1 (HMGB1) protein, a key mediator of inflammation. acs.orgnih.gov By inhibiting HMGB1, these compounds can suppress the inflammatory cascade often associated with severe viral infections. nih.gov The antiviral activity of glycyrrhizic acid and its derivatives extends to a range of viruses, including herpes viruses, human immunodeficiency virus (HIV), and hepatitis C virus. acs.orgnanobioletters.com

Table 1: Anti-SARS-CoV Activity of Glycyrrhizin (GL) Derivatives
CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
GL365>24000>65
Derivative 140>3000>75
Derivative 235146241
Derivative 10502505
Derivative 115153
Derivative 1216664

Data adapted from Hoever, G. et al. (2005). acs.orgresearchgate.net

Cellular and Biochemical Pathways Mediating Hepatoprotection

The hepatoprotective effects of glycyrrhizin are well-documented and are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. researchgate.netnih.gov Glycyrrhizin has been used in the treatment of chronic hepatitis, where it has been shown to improve liver histology and reduce serum aminotransferase levels. unair.ac.id

One of the key mechanisms of hepatoprotection is the suppression of inflammation. researchgate.net Glycyrrhizin and its derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α). researchgate.net This anti-inflammatory action is partly mediated through the inhibition of the NF-κB signaling pathway. nih.gov In studies on alcohol-induced liver injury, a proprietary glycyrrhizin product was found to prevent significant increases in liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov

The antioxidant properties of glycyrrhizin also play a crucial role in protecting the liver from damage. researchgate.net It can inhibit the formation of reactive oxygen species (ROS) and protect against oxidative stress-induced hepatotoxicity. researchgate.netnih.gov Furthermore, glycyrrhizin has been shown to upregulate the expression of Nrf2, a transcription factor that controls the expression of antioxidant enzymes. nih.gov Some derivatives, such as magnesium isoglycyrrhizinate, have been shown to protect against hepatotoxicity by reducing the expression of proteins involved in inflammation and apoptosis, such as NALP3, NLRP6, and caspase-3. unair.ac.id

Table 2: Effect of a Proprietary Glycyrrhizin Product on Liver Enzymes During Alcohol Consumption
EnzymeChange in Alcohol Only GroupChange in Active (Glycyrrhizin) Group
Aspartate Aminotransferase (AST)Significant IncreaseNo Significant Increase
Alanine Aminotransferase (ALT)Significant IncreaseNo Significant Increase
Gamma-Glutamyl Transferase (GGT)Significant IncreaseNo Significant Increase

Data from Chigurupati, S. et al. (2016). nih.gov

Interplay with Enzymatic Systems

Glycyrrhizin and its derivatives interact with a variety of enzymatic systems, which contributes to their therapeutic effects. A notable target is 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme responsible for the conversion of cortisol to cortisone. nih.gov By inhibiting this enzyme, glycyrrhetinic acid can increase the local concentration of cortisol, leading to anti-inflammatory effects. nih.gov

In the context of its antibacterial activity, glycyrrhizin has been shown to inhibit bacterial enzymes such as glucosyltransferase (GTase) and aromatic N-acetyltransferase (NAT). mdpi.com The inhibition of these enzymes is dose-dependent and can interfere with bacterial metabolism and survival. mdpi.com

Furthermore, derivatives of glycyrrhizic acid have been investigated as inhibitors of other enzymes. For example, certain derivatives have been identified as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation. nih.gov Glycyrrhetinic acid has also been reported to be a competitive inhibitor of glyoxalase I. nih.gov Studies on the interaction of glycyrrhizin derivatives with enzymes like glutathione (B108866) S-transferase (GST) and alkaline phosphatase have shown that these compounds can have activating rather than inhibitory effects, suggesting a complex and sometimes promiscuous interaction with cellular enzymes. scholarsresearchlibrary.com

Structural Modification and Structure Activity Relationship Sar Studies

Strategies for Chemical Derivatization of Acetoxyglycyrrhizin, 22beta-

While specific derivatization strategies for 22β-acetoxyglycyrrhizin are not extensively documented, the chemical modification of the closely related glycyrrhizin (B1671929) and glycyrrhetinic acid provides a roadmap for potential derivatization approaches. The primary sites for modification on the oleanane (B1240867) skeleton of these molecules are the C-3 hydroxyl group, the C-11 carbonyl group, and the C-30 carboxylic acid group.

Modification at the C-3 and C-30 Positions: The hydroxyl group at the C-3 position and the carboxylic acid at the C-30 position are frequent targets for chemical modification. For instance, in glycyrrhetinic acid, the C-3 hydroxyl group can be esterified or etherified to produce a range of derivatives. Similarly, the C-30 carboxylic acid can be converted into esters, amides, or other functional groups. These modifications can significantly alter the lipophilicity and, consequently, the biological activity of the molecule.

Modification of the Glycosidic Linkage: In the case of glycyrrhizin and its derivatives like 22β-acetoxyglycyrrhizin, the glucuronic acid moieties attached at the C-3 position offer additional sites for derivatization. Modification of the sugar units, such as altering the glycosidic linkages or introducing different sugar molecules, can influence the compound's solubility and interaction with biological targets.

Modification at the C-22 Position: The defining feature of 22β-acetoxyglycyrrhizin is the acetoxy group at the C-22 position. This group is a potential site for derivatization. Hydrolysis of the ester bond would yield the corresponding 22β-hydroxy derivative, which could then be used as a starting point for introducing other functional groups. The nature of the substituent at this position is likely to have a significant impact on the compound's biological activity.

A summary of potential derivatization strategies based on related compounds is presented in the table below.

Target PositionDerivatization StrategyPotential Outcome
C-3 HydroxylEsterification, EtherificationAltered lipophilicity and bioavailability
C-30 CarboxylAmidation, EsterificationModified polarity and target interaction
Glycosidic LinkageVariation of sugar unitsEnhanced solubility and pharmacokinetic properties
C-22 AcetoxyHydrolysis and subsequent functionalizationModulation of specific biological activities

Exploration of Substituent Effects on Biological Activity

The biological activity of 22β-acetoxyglycyrrhizin and its analogues is highly dependent on the nature and position of various substituents. A key finding is the significant inhibitory activity of 22β-acetoxyglycyrrhizin against the influenza A/WSN/33 (H1N1) virus researchgate.net. This discovery has spurred interest in understanding the structural features responsible for this antiviral effect.

While comprehensive SAR studies specifically for 22β-acetoxyglycyrrhizin are limited, research on related glycyrrhizin derivatives provides valuable insights. For example, modifications at the C-3 and C-30 positions of glycyrrhetinic acid have been shown to modulate its anti-inflammatory and anticancer activities. The introduction of different functional groups can influence the compound's ability to interact with specific enzymes and receptors.

The presence of the 22β-acetoxy group is a critical determinant of the biological activity profile of 22β-acetoxyglycyrrhizin, distinguishing it from glycyrrhizin. It is hypothesized that this group may enhance the binding affinity of the molecule to specific viral proteins or host cell receptors involved in viral entry and replication.

The following table summarizes the observed biological activities of 22β-acetoxyglycyrrhizin and related compounds.

CompoundKey Structural FeatureObserved Biological Activity
22β-Acetoxyglycyrrhizin 22β-acetoxy groupInhibitory activity against influenza A (H1N1) virus researchgate.net
GlycyrrhizinNo substitution at C-22Anti-inflammatory, antiviral, hepatoprotective
Glycyrrhetinic AcidAglycone of glycyrrhizinAnti-inflammatory, anticancer

Comparative Analysis with Related Oleanane-Type Triterpenoids

22β-Acetoxyglycyrrhizin belongs to the oleanane class of pentacyclic triterpenoids, a large family of natural products with diverse biological activities. A comparative analysis with other oleanane-type triterpenoids, particularly those isolated from licorice root, is essential for understanding its unique properties.

Comparison with Glycyrrhizin and Glycyrrhetinic Acid: The most direct comparison is with glycyrrhizin and its aglycone, glycyrrhetinic acid. The primary structural difference is the presence of the acetoxy group at the C-22 position in 22β-acetoxyglycyrrhizin. This seemingly minor modification can lead to significant differences in biological activity. For instance, while glycyrrhizin has broad antiviral properties, the specific and potent anti-influenza activity of 22β-acetoxyglycyrrhizin suggests that the 22β-acetoxy group plays a crucial role in this particular effect researchgate.net.

Comparison with other Licorice Saponins (B1172615): Licorice root contains a variety of other oleanane-type triterpenoid (B12794562) saponins, such as uralsaponins. Comparative studies of these compounds have revealed that variations in the substitution pattern on the oleanane skeleton and the nature of the sugar moieties lead to a wide range of biological activities. The unique combination of a glycyrrhizin backbone with a 22β-acetoxy group sets 22β-acetoxyglycyrrhizin apart from these other saponins.

The table below provides a comparative overview of key structural features of related oleanane-type triterpenoids.

CompoundAglyconeGlycosylation at C-3Substitution at C-22
22β-Acetoxyglycyrrhizin 22β-acetoxy-18β-glycyrrhetinic acidDiglucuronic acidAcetoxy
Glycyrrhizin18β-Glycyrrhetinic acidDiglucuronic acidHydrogen
Glycyrrhetinic Acid18β-Glycyrrhetinic acidNoneHydrogen
Uralsaponin BOleanolic acid derivativeVariesVaries

Rational Design of Analogues based on Mechanistic Insights

The rational design of novel analogues of 22β-acetoxyglycyrrhizin is guided by an understanding of its mechanism of action and SAR. The goal is to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Targeting Influenza Virus: Given the promising anti-influenza activity of 22β-acetoxyglycyrrhizin, a key strategy for rational design is to create analogues that more effectively target viral components or host factors involved in the viral life cycle. This could involve modifying the 22β-acetoxy group to improve interactions with the viral hemagglutinin or neuraminidase, two key proteins involved in viral entry and release.

Leveraging Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding of 22β-acetoxyglycyrrhizin and its analogues to target proteins. These in silico methods can help in prioritizing the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.

Improving Drug-like Properties: A significant challenge with many triterpenoid natural products is their poor water solubility and bioavailability. Rational design strategies can address this by introducing polar functional groups or by formulating the compounds in novel drug delivery systems. The design of prodrugs that are converted to the active compound in vivo is another viable approach.

Future research in this area will likely focus on synthesizing a library of 22β-acetoxyglycyrrhizin derivatives with systematic modifications at key positions. The biological evaluation of these compounds will provide a more detailed understanding of the SAR and pave the way for the development of new and effective therapeutic agents.

Analytical Methodologies for Isolation, Identification, and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of 22-beta-acetoxyglycyrrhizin from the myriad of other compounds present in licorice extracts. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

Column chromatography serves as a primary and robust method for the preparative-scale isolation of triterpenoid (B12794562) saponins (B1172615), including this compound, from crude licorice extracts. This technique involves packing a solid adsorbent material (the stationary phase) into a column and passing a liquid (the mobile phase) through it. The separation is based on the varying affinities of the extract's components for the stationary phase.

For the initial fractionation of licorice saponins, a common approach involves using a macroporous resin column. The crude extract is loaded onto the column, and a stepwise gradient of ethanol (B145695) in water is used for elution. This process allows for the separation of compounds based on their polarity. The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the saponins of interest.

Subsequent purification of the saponin-rich fractions is often achieved using silica (B1680970) gel column chromatography. A gradient elution system, for example, with a mixture of chloroform, methanol (B129727), and water, can be employed to further separate the individual saponins. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. Fractions are collected and analyzed, often by High-Performance Liquid Chromatography (HPLC), to identify those containing pure this compound. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, the general principles of saponin (B1150181) isolation provide a reliable framework.

Table 1: General Parameters for Column Chromatography of Triterpenoid Saponins from Licorice

Parameter Description
Stationary Phase Macroporous resin (e.g., Diaion HP-20), Silica gel (200-300 mesh)
Mobile Phase Stepwise gradient of ethanol in water for macroporous resin; Gradient of chloroform-methanol-water for silica gel
Detection Thin-Layer Chromatography (TLC) with a vanillin-sulfuric acid spray reagent, HPLC

For both analytical and preparative purposes, High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools. These techniques offer high resolution, speed, and sensitivity for the separation and quantification of this compound.

A study detailing the simultaneous determination of eight triterpenoid saponins, including this compound, in dog plasma utilized a UPLC system for separation. The method employed a C18 column, which is a reversed-phase column where the stationary phase is nonpolar. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection, is typically used. The higher pressure tolerance and smaller particle size of the stationary phase in UPLC systems allow for faster analysis times and better resolution compared to traditional HPLC.

Table 2: UPLC Parameters for the Analysis of this compound

Parameter Specification
Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase Gradient of acetonitrile and water (containing 0.1% formic acid)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV (typically around 254 nm for glycyrrhizin-type compounds) or Mass Spectrometry

Mass Spectrometry-Based Profiling and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a highly specific and sensitive means of identifying and quantifying compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the analysis of this compound in complex matrices. Following separation by UPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for triterpenoid saponins as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. For this compound, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed.

The high mass accuracy of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental composition of the detected ions, further confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) provides structural information about a compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for the unambiguous identification of this compound, especially in complex mixtures where isomers may be present.

In a typical MS/MS experiment, the deprotonated molecular ion of this compound is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern of triterpenoid saponins like this compound is predictable. Key fragmentations include the neutral loss of the sugar moieties (glucuronic acid) and the acetyl group. The resulting fragment ions provide a structural fingerprint of the molecule. For instance, the loss of the two glucuronic acid units and the acetyl group from the parent ion would lead to a fragment ion corresponding to the aglycone, glycyrrhetinic acid.

Table 3: Predicted MS/MS Fragmentation of this compound (Negative Ion Mode)

Precursor Ion [M-H]⁻ (m/z) Predicted Fragment Ion (m/z) Description of Neutral Loss
923.4 747.4 Loss of one glucuronic acid moiety (176 Da)
923.4 881.4 Loss of the acetyl group (42 Da)
923.4 469.3 Loss of two glucuronic acid moieties and the acetyl group, resulting in the glycyrrhetinic acid aglycone

Qualitative and Quantitative Profiling in Complex Botanical Extracts

The combination of UPLC with MS/MS allows for both the qualitative and quantitative profiling of this compound in complex botanical extracts. For qualitative analysis, the retention time and the specific MS/MS fragmentation pattern are used to confirm the presence of the compound.

For quantitative analysis, a method known as multiple reaction monitoring (MRM) is often employed. In MRM, the mass spectrometer is set to specifically monitor a precursor-to-product ion transition that is unique to this compound. This highly selective and sensitive technique allows for accurate quantification even at very low concentrations. A calibration curve is constructed using a certified reference standard of this compound to determine the concentration of the analyte in the sample. The linearity of the response is a critical parameter for the validation of the quantitative method. For example, a validated UPLC-MS/MS method for this compound in plasma demonstrated good linearity over a specific concentration range, ensuring accurate quantification.

The development and application of these sophisticated analytical methodologies are essential for the comprehensive understanding and quality assessment of licorice and its preparations, ensuring the consistent delivery of its bioactive components.

Future Research Directions and Applications in Basic Science

Elucidation of Additional Molecular Targets and Signaling Pathways

A primary focus of future research will be the comprehensive identification of the molecular targets and signaling pathways modulated by 22β-acetoxyglycyrrhizin. Building on the known activities of glycyrrhizin (B1671929) and its derivatives, which are known to influence a variety of cellular processes, investigations into 22β-acetoxyglycyrrhizin are likely to reveal both overlapping and distinct mechanisms of action.

Glycyrrhizin and its derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, antiviral, and immunomodulatory activities. researchgate.netnih.gov These effects are often attributed to their ability to interact with multiple cellular targets. For instance, glycyrrhizin is known to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which increases local cortisol concentrations, contributing to its anti-inflammatory effects. patsnap.com It also modulates signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response. researchgate.netresearchgate.net Furthermore, glycyrrhizin and its derivatives can influence the PI3K/Akt signaling pathway, which is involved in glucose metabolism and insulin (B600854) sensitivity. mdpi.com

Given that 22β-acetoxyglycyrrhizin is a metabolite of glycyrrhizin, it is plausible that it shares some of these targets. cabidigitallibrary.org However, the addition of the acetoxy group at the C-22 position could alter its binding affinity and specificity for these targets, or even enable it to interact with entirely new ones. Future studies should employ a combination of proteomics, transcriptomics, and cell-based assays to systematically screen for protein binding partners and map the downstream signaling cascades affected by 22β-acetoxyglycyrrhizin. This will be crucial for understanding its specific biological functions and potential therapeutic applications.

Potential Research Approaches:

Affinity chromatography and mass spectrometry: To identify direct binding proteins.

Gene expression profiling (e.g., RNA-Seq): To understand the global transcriptional changes induced by the compound.

Kinase activity assays: To screen for effects on a broad panel of protein kinases.

Reporter gene assays: To investigate the modulation of specific signaling pathways (e.g., NF-κB, AP-1).

Known Targets and Pathways of Glycyrrhizin and its Derivatives Potential Implications for 22β-Acetoxyglycyrrhizin Research
Inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) patsnap.comInvestigation of whether the acetoxy group alters the inhibitory potency or selectivity.
Modulation of NF-κB and MAPK signaling pathways researchgate.netresearchgate.netElucidation of the specific effects of 22β-acetoxyglycyrrhizin on these key inflammatory pathways.
Regulation of the PI3K/Akt signaling pathway mdpi.comExploration of its potential role in metabolic regulation and insulin signaling.
Interaction with viral proteins and replication machinery patsnap.comnih.govAssessment of its antiviral activity against a range of viruses.
Modulation of immune cell function nih.govpatsnap.comCharacterization of its immunomodulatory properties.

Advanced Computational Studies for Ligand-Receptor Interactions

In silico approaches, such as molecular docking and molecular dynamics (MD) simulations, will be invaluable tools for predicting and understanding the interactions between 22β-acetoxyglycyrrhizin and its biological targets at an atomic level. These computational methods can provide insights into the binding modes, affinities, and the structural basis for the compound's activity, guiding further experimental validation and the design of more potent and selective analogues.

For glycyrrhizin and its aglycone, glycyrrhetinic acid, computational studies have been instrumental in elucidating their binding to various proteins. These studies can be extended to 22β-acetoxyglycyrrhizin to predict how the acetoxy modification influences its interaction with known targets of glycyrrhizin. For example, docking studies could be performed to compare the binding of 22β-acetoxyglycyrrhizin and glycyrrhizin to the active site of 11β-HSD2 or to key proteins in the NF-κB signaling pathway.

MD simulations can further refine these models by providing a dynamic view of the ligand-receptor complex, revealing conformational changes and the stability of the interaction over time. This information is crucial for understanding the mechanism of action and for the rational design of new derivatives with improved pharmacological profiles.

Key Areas for Computational Investigation:

Comparative docking studies: To predict the binding affinity and orientation of 22β-acetoxyglycyrrhizin in the active sites of known glycyrrhizin targets.

Molecular dynamics simulations: To assess the stability of the ligand-receptor complexes and identify key intermolecular interactions.

Quantum mechanics/molecular mechanics (QM/MM) calculations: To accurately model the electronic effects of the acetoxy group on binding.

Virtual screening: To identify novel potential targets for 22β-acetoxyglycyrrhizin from large protein databases.

Development of Chemoenzymatic or Biosynthetic Routes for Analogues

The development of efficient and scalable synthetic routes to 22β-acetoxyglycyrrhizin and its analogues is essential for advancing its research. While it can be isolated from natural sources, chemical synthesis or semi-synthesis offers greater control over the structure and allows for the creation of novel derivatives with modified properties. cabidigitallibrary.org Chemoenzymatic and biosynthetic approaches are particularly promising for the selective modification of the complex triterpenoid (B12794562) scaffold.

The biosynthesis of triterpenoid saponins (B1172615) in plants involves a series of enzymes, including oxidosqualene cyclases and various glycosyltransferases and acyltransferases. nih.govresearchgate.net By harnessing these enzymes, it may be possible to develop biocatalytic processes for the production of 22β-acetoxyglycyrrhizin and other analogues. This could involve using whole-cell biotransformation systems or purified enzymes to perform specific chemical modifications on the glycyrrhizin backbone.

Furthermore, advances in synthetic biology and metabolic engineering could enable the production of these compounds in microbial hosts, such as yeast or bacteria. This would involve transferring the relevant plant biosynthetic genes into a microbial chassis and optimizing the metabolic pathways for high-yield production. researchgate.net Such approaches would not only provide a sustainable source of the compound but also facilitate the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Strategies for Analogue Development:

Semi-synthesis: Chemical modification of glycyrrhizin or glycyrrhetinic acid to introduce different functional groups at various positions.

Enzymatic catalysis: Use of lipases, esterases, and other enzymes for regioselective acylation and deacylation reactions.

Metabolic engineering: Engineering of microbial hosts to produce 22β-acetoxyglycyrrhizin and novel derivatives.

Combinatorial biosynthesis: Combining genes from different biosynthetic pathways to create hybrid molecules with unique properties.

Role in Multi-Component Natural Product Systems and Synergistic Effects

Investigating these synergistic effects is crucial for understanding the traditional use of licorice in herbal medicine and for developing more effective natural product-based therapies. Studies could be designed to evaluate the activity of 22β-acetoxyglycyrrhizin in combination with other licorice compounds, such as liquiritin, isoliquiritin, and various flavonoids, in a range of biological assays. researchgate.net

Modern analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can be used to characterize the chemical composition of licorice extracts and to identify the key compounds responsible for their synergistic effects. mdpi.com Systems biology approaches can then be employed to model the complex interactions between these compounds and their biological targets.

Research Focus on Synergistic Effects:

Combination studies: Assessing the biological activity of 22β-acetoxyglycyrrhizin in combination with other natural products.

"Omics" approaches: Using metabolomics and proteomics to analyze the effects of multi-component mixtures on cellular systems.

Network pharmacology: To predict and analyze the synergistic mechanisms of action of compound combinations.

Standardization of extracts: To ensure the reproducibility of studies on multi-component systems.

Q & A

Q. What analytical techniques are recommended for identifying and characterizing 22β-Acetoxyglycyrrhizin in experimental samples?

Methodological Answer :

  • Use HPLC/DAD/ESI-MSⁿ for preliminary separation and detection, leveraging its high sensitivity for glycyrrhizin derivatives. Cross-validate with ¹H/¹³C NMR to confirm structural integrity, focusing on the 22β-acetoxy group and glycyrrhizin backbone .
  • For purity assessment, combine HPLC purity metrics (>95%) with melting point analysis and FT-IR to detect functional groups (e.g., acetate ester peaks at ~1740 cm⁻¹) .

Q. How should researchers address solubility and stability challenges of 22β-Acetoxyglycyrrhizin in in vitro assays?

Methodological Answer :

  • Solubility : Prepare stock solutions in DMSO or chloroform (10–50 mM) and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Conduct solubility tests at pH 7.4 and 25°C to mimic physiological conditions .
  • Stability : Store lyophilized samples at -20°C in desiccated conditions to prevent hydrolysis. Monitor stability via LC-MS over 24–72 hours in assay media to detect degradation products (e.g., glycyrrhizin) .

Advanced Research Questions

Q. How can researchers design in vivo studies to investigate the metabolic pathways of 22β-Acetoxyglycyrrhizin?

Methodological Answer :

  • Dose Selection : Administer 250 mg/kg orally (rat models) based on prior pharmacokinetic studies. Collect plasma, urine, and fecal samples at 0, 2, 6, 12, and 24 hours post-administration .
  • Metabolite Profiling : Use LC/IT-TOF-MS to identify phase I/II metabolites. Apply isotopic labeling (e.g., ¹³C) to trace acetate group metabolism .

Q. How should contradictory data on 22β-Acetoxyglycyrrhizin’s bioactivity be analyzed?

Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation times). Compare results with structurally analogous compounds (e.g., glycyrrhizin) to identify structure-activity relationships .
  • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity. Report 95% confidence intervals for IC₅₀ values .

Q. What strategies are effective for optimizing the synthetic yield of 22β-Acetoxyglycyrrhizin?

Methodological Answer :

  • Reaction Optimization : Screen catalytic conditions (e.g., TEMPO/NaClO for selective acetylation) and monitor progress via TLC/HPLC . Aim for >70% yield by adjusting molar ratios (e.g., glycyrrhizin:acetic anhydride = 1:2.5) .
  • Purification : Use preparative HPLC with C18 columns and validate purity through HRMS and ¹H NMR integration .

Q. How can researchers ensure reproducibility of 22β-Acetoxyglycyrrhizin’s anti-inflammatory effects across models?

Methodological Answer :

  • Model Standardization : Use LPS-induced RAW264.7 macrophages for in vitro assays and carrageenan-induced paw edema (rat) for in vivo studies. Control for genetic background (e.g., Sprague-Dawley rats) .
  • Data Transparency : Share raw data (e.g., cytokine ELISA results) in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata on experimental parameters .

Q. What ethical guidelines must be prioritized in animal studies involving 22β-Acetoxyglycyrrhizin?

Methodological Answer :

  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for in vivo research. Obtain IACUC approval and minimize animal numbers via power analysis. Euthanize using CO₂ inhalation followed by cervical dislocation to reduce suffering .
  • Data Reporting : Disclose all adverse events (e.g., hepatotoxicity at >300 mg/kg) in publications, even if non-significant .

Data and Collaboration-Focused Questions

Q. How should researchers integrate computational modeling with experimental data to predict 22β-Acetoxyglycyrrhizin’s interactions?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or NF-κB. Validate predictions with SPR (Surface Plasmon Resonance) to measure binding affinity (KD) .
  • QSAR Modeling : Train models on glycyrrhizin derivatives’ bioactivity data to predict anti-viral or anti-inflammatory potential .

Q. What frameworks support interdisciplinary collaboration in studying 22β-Acetoxyglycyrrhizin?

Methodological Answer :

  • Team Roles : Assign chemists to synthesis/purification , pharmacologists to in vivo testing, and bioinformaticians to multi-omics integration (e.g., metabolomics-transcriptomics networks) .
  • Literature Synthesis : Use PRISMA guidelines for systematic reviews to harmonize findings across pharmacology, phytochemistry, and toxicology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.